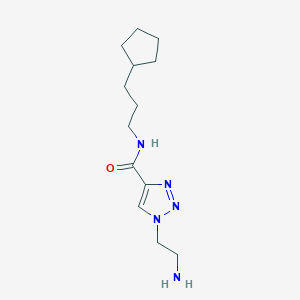![molecular formula C13H16ClNO4S B6633326 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid](/img/structure/B6633326.png)
3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid, also known as CPSPM, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and biochemical effects that make it a valuable tool for studying various physiological processes.
作用机制
3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid works by binding to specific sites on proteins and stabilizing their folded state. This stabilization prevents the protein from unfolding and helps to maintain its structure and function. The exact mechanism of action of this compound is still being studied, but it is believed to involve interactions with the hydrophobic regions of the protein.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the thermal stability of proteins, reduce their susceptibility to proteolysis, and enhance their solubility. This compound has also been found to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid in lab experiments is its ability to stabilize the folding of proteins. This makes it a valuable tool for studying protein structure and function. However, this compound has some limitations as well. It can be difficult to work with due to its low solubility in water, and it may not be suitable for use with all proteins.
未来方向
There are several future directions for the study of 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid. One area of research is the development of new methods for synthesizing this compound and related compounds. Another area of research is the investigation of this compound's potential applications in drug discovery and development. This compound has also been studied for its potential use in the treatment of various diseases, and this area of research is likely to continue in the future.
合成方法
The synthesis of 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid involves several steps, including the reaction of 4-chlorothiophenol with 3-chloropropanoic acid to form 3-(4-chlorophenylthio)propanoic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding N,N-dimethylthiomethyl ester. Finally, the ester is hydrolyzed to form this compound.
科学研究应用
3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid has been used in various scientific studies to investigate its potential applications in different fields. One of the most notable applications of this compound is in the study of the mechanisms involved in protein folding and unfolding. This compound has been found to stabilize the folding of proteins, making it a valuable tool in the study of protein structure and function.
属性
IUPAC Name |
3-[2-(4-chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-8(20-10-5-3-9(14)4-6-10)12(16)15-7-11(19-2)13(17)18/h3-6,8,11H,7H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVXPGJHMJWAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C(=O)O)OC)SC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6633252.png)
![2,2-Dimethyl-3-[2-(4-methylpyrazol-1-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633255.png)
![5-chloro-6-(ethylamino)-N-[2-(1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B6633261.png)
![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
![N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine](/img/structure/B6633274.png)

![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633293.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6633300.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide](/img/structure/B6633305.png)
![2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B6633311.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)
![2-methoxy-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonylamino)propanoic acid](/img/structure/B6633328.png)
![3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633339.png)